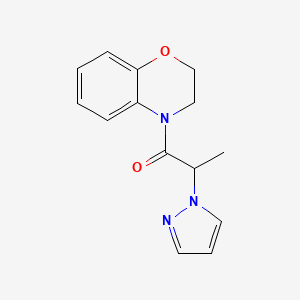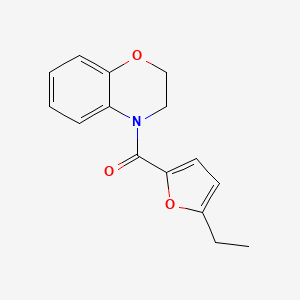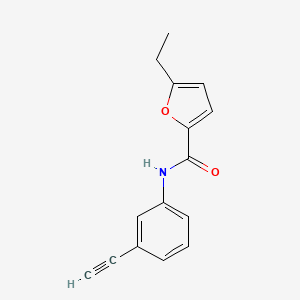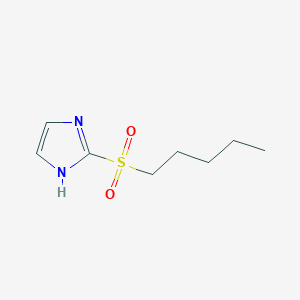![molecular formula C14H15F2N3O B7558698 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. DFE is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are molecules that activate the beta-adrenergic receptors present in various cells and tissues in the body.
Wirkmechanismus
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol acts by binding to the beta-adrenergic receptors present in the lungs and heart, which results in the activation of the cyclic AMP (cAMP) pathway. This pathway leads to the relaxation of the smooth muscles in the airways and the heart, which improves breathing and heart function. Additionally, this compound has been shown to inhibit the release of inflammatory mediators such as cytokines and chemokines, which can reduce inflammation in the lungs and improve lung function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its bronchodilator and anti-inflammatory properties, this compound has been shown to increase the heart rate and cardiac output, which can improve blood flow to the body. Additionally, this compound has been shown to increase the metabolic rate and promote fat burning, which can lead to weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for use in experiments. Additionally, this compound has been extensively studied and characterized, which makes it a well-understood compound. However, one limitation of this compound is that it can have toxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol. One area of research is the development of new formulations of this compound for use in inhalers and other delivery devices. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as obesity and diabetes. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the body and to explore its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 2,4-difluoroacetophenone with 2,6-dimethylpyrimidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. This compound acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways and improves breathing. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the airways and improve lung function.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-5-14(19-9(2)18-8)17-7-13(20)11-4-3-10(15)6-12(11)16/h3-6,13,20H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBMIXRWWHXYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)



![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)